molecular formula C15H23NO B2379711 1-(((3-Methylbenzyl)amino)methyl)cyclohexan-1-ol CAS No. 1178632-00-2

1-(((3-Methylbenzyl)amino)methyl)cyclohexan-1-ol

Cat. No.: B2379711
CAS No.: 1178632-00-2
M. Wt: 233.355
InChI Key: XAIQUPASHDIVMV-UHFFFAOYSA-N
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Description

1-(((3-Methylbenzyl)amino)methyl)cyclohexan-1-ol is an organic compound that belongs to the class of cyclohexanols This compound features a cyclohexane ring substituted with a hydroxyl group and an amino group attached to a benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((3-Methylbenzyl)amino)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 3-methylbenzylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(((3-Methylbenzyl)amino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens or nitrating agents can be used for substitution reactions.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated benzyl derivatives.

Scientific Research Applications

1-(((3-Methylbenzyl)amino)methyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(((3-Methylbenzyl)amino)methyl)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl and amino groups allow for hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylcyclohexanol: Similar structure but lacks the amino and benzyl groups.

    Cyclohexanone: Contains a ketone group instead of a hydroxyl group.

    3-Methylbenzylamine: Contains the benzylamine moiety but lacks the cyclohexane ring.

Uniqueness

1-(((3-Methylbenzyl)amino)methyl)cyclohexan-1-ol is unique due to the combination of a cyclohexane ring, hydroxyl group, and benzylamine moiety

Properties

IUPAC Name

1-[[(3-methylphenyl)methylamino]methyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-13-6-5-7-14(10-13)11-16-12-15(17)8-3-2-4-9-15/h5-7,10,16-17H,2-4,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIQUPASHDIVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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